Olcegepant hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIBN-4096 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of 3,5-dibromo-4-hydroxybenzaldehyde, which is then subjected to various reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of BIBN-4096 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large reactors, automated systems for precise control of reaction conditions, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BIBN-4096 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dimethyl sulfoxide, dichloromethane), catalysts (e.g., palladium on carbon), and acids or bases to control the pH. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BIBN-4096 hydrochloride can lead to the formation of quinazolinone derivatives, while reduction can yield various hydroxy or amino derivatives .
Scientific Research Applications
BIBN-4096 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new receptor antagonists.
Biology: Employed in studies of neuropeptide function and signaling pathways, particularly those involving calcitonin gene-related peptide.
Medicine: Investigated for its potential in treating migraine headaches and other conditions involving neurogenic inflammation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting calcitonin gene-related peptide receptors .
Mechanism of Action
BIBN-4096 hydrochloride exerts its effects by binding to and blocking the calcitonin gene-related peptide receptor. This prevents the neuropeptide from exerting its effects, thereby reducing neurogenic inflammation and vasodilation associated with migraine headaches. The molecular targets involved include the calcitonin gene-related peptide receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Telcagepant: Another calcitonin gene-related peptide receptor antagonist with similar properties but different pharmacokinetic profiles.
Ubrogepant: A newer compound with improved oral bioavailability and efficacy in treating acute migraine attacks.
Rimegepant: Known for its long-lasting effects and favorable safety profile
Uniqueness
BIBN-4096 hydrochloride is unique due to its high selectivity and potency as a calcitonin gene-related peptide receptor antagonist. It has been extensively studied and has shown promising results in clinical trials for migraine treatment, making it a valuable tool in both research and therapeutic applications .
Biological Activity
Olcegepant hydrochloride, a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, has emerged as a significant candidate in the treatment of acute migraine attacks. Developed by Boehringer Ingelheim Pharmaceuticals, olcegepant (also known as BIBN 4096) represents a novel class of medications aimed at alleviating migraine symptoms through the modulation of CGRP signaling pathways.
CGRP is a neuropeptide that plays a crucial role in migraine pathogenesis by promoting vasodilation and neurogenic inflammation. Olcegepant functions by selectively blocking CGRP receptors, thereby inhibiting CGRP-induced vasodilation and reducing the associated pain pathways. This mechanism is particularly relevant in the trigeminovascular system, where CGRP is known to enhance nociceptive transmission.
Key Mechanistic Insights:
- Receptor Interaction : Olcegepant binds to the CGRP receptor complex, which includes the calcitonin receptor-like receptor (CALCRL) and receptor activity modifying protein 1 (RAMP1) .
- Signal Modulation : In animal studies, olcegepant has been shown to significantly inhibit neuronal firing in response to CGRP stimulation, indicating its effectiveness in modulating pain transmission .
Efficacy in Clinical Trials
Olcegepant's efficacy has been evaluated in various clinical trials, particularly focusing on its ability to reduce headache severity and improve patient outcomes in acute migraine episodes.
Clinical Findings:
- In a phase II clinical trial, olcegepant demonstrated a reduction in headache severity in approximately 60% of participants .
- A network meta-analysis involving 8,174 patients indicated that olcegepant had an odds ratio (OR) of 4.09 for achieving pain relief within two hours post-treatment compared to placebo .
Comparative Efficacy
In comparison with other migraine treatments such as triptans and other CGRP antagonists, olcegepant has shown superior efficacy without the vasoconstrictive side effects commonly associated with triptans.
Treatment | Odds Ratio (2-hour Pain-Free Rate) | Adverse Events Risk |
---|---|---|
Olcegepant | 4.09 | Moderate |
Ubrogepant | 2.11 | Low |
Triptans | 0.82 | High |
Safety Profile
The safety profile of olcegepant has been generally favorable. Clinical trials reported only mild-to-moderate transient adverse events with no significant cardiovascular effects noted . However, some studies have raised concerns regarding its potential impact on cerebral ischemia, particularly at higher doses .
Case Study Insights:
- In rodent models, olcegepant was found to increase infarct risk after induced ischemia, suggesting that while effective for migraine treatment, caution is warranted regarding its use in patients with cerebrovascular conditions .
Research Findings
Recent studies have further elucidated the biological activity of olcegepant:
- In Vitro Studies : Olcegepant exhibited significant antagonistic effects on CGRP-induced signaling pathways in trigeminal ganglia neurons, highlighting its potential role in modulating pain-related pathways .
- Comparative Potency : In experimental setups, olcegepant was found to be tenfold more potent than rimegepant in inhibiting CGRP-induced relaxations in vascular tissues .
- Long-term Efficacy Concerns : Despite its promising efficacy, research on olcegepant has been discontinued due to concerns regarding its molecular weight and limited ability to penetrate the central nervous system effectively .
Properties
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWDDNZNYEKMO-XWIRJDCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Br2ClN9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.